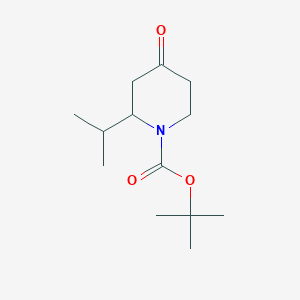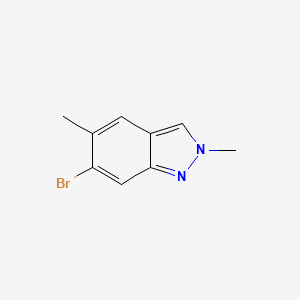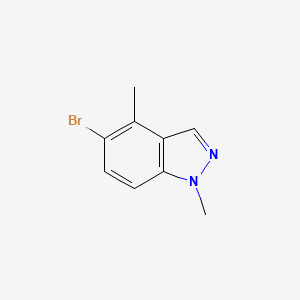
4-(2-(苄氧羰基氨基)乙基)苯基硼酸
描述
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxycarbonylaminoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
科学研究应用
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds, which can lead to the inhibition or modulation of the target’s activity .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The effects of boronic acids can vary widely depending on their specific targets and the nature of their interaction .
Action Environment
Factors such as ph can significantly influence the reactivity and stability of boronic acids .
生化分析
Biochemical Properties
For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids . This interaction is often exploited in the design of enzyme inhibitors or in the development of diagnostic tools .
Cellular Effects
The specific cellular effects of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid are not well-studied. Boronic acids are known to influence cell function through their interactions with various biomolecules. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and nucleic acids .
Molecular Mechanism
In the context of the Suzuki-Miyaura coupling, boronic acids participate in a transmetalation process with a palladium catalyst . This involves the transfer of the boronic acid group to the palladium, forming a new carbon-carbon bond .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, which suggests that this compound may also exhibit good stability over time .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura coupling .
Transport and Distribution
Boronic acids are known to be soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride , which may influence their distribution within cells and tissues.
Subcellular Localization
The localization of boronic acids within cells can be influenced by their interactions with various biomolecules, as well as their solubility properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid typically involves the following steps:
Formation of the Benzyloxycarbonylaminoethyl Intermediate: This step involves the reaction of benzyl chloroformate with ethylenediamine to form the benzyloxycarbonylaminoethyl intermediate.
Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under basic conditions to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or other carbon-carbon bonded products.
Oxidation: Phenols or quinones.
Reduction: Amines or alcohols.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxycarbonylaminoethyl group, making it less versatile in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the benzyloxycarbonylaminoethyl group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is unique due to the presence of the benzyloxycarbonylaminoethyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in both synthetic and medicinal chemistry.
属性
IUPAC Name |
[4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIWCYGAUHQBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657403 | |
| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-40-1 | |
| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)

![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)

